molecular formula C16H17NO3 B5778860 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide

2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide

Cat. No. B5778860
M. Wt: 271.31 g/mol
InChI Key: MPZAGIAQCVOIEU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide, also known as MPMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. Studies have also suggested that 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide may have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide for lab experiments is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo studies. However, one limitation of 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide. One area of interest is its potential as a drug candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide and its potential therapeutic applications. Additionally, the use of 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide in materials science and other fields may also be explored further.

Synthesis Methods

The synthesis of 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide involves the reaction of 4-methoxyphenol with N-methyl-N-phenylglycine methyl ester in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to yield 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide has been studied extensively for its potential application in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In materials science, 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide has been explored for its potential use in the synthesis of polymers and other materials.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(13-6-4-3-5-7-13)16(18)12-20-15-10-8-14(19-2)9-11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZAGIAQCVOIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide

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